molecular formula C15H10ClNS B2891096 4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole CAS No. 122395-24-8

4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole

Cat. No. B2891096
CAS RN: 122395-24-8
M. Wt: 271.76
InChI Key: IZEQQIVJQWJZCQ-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is fused with two phenyl rings, one of which is substituted with a chloro group .


Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole” can be inferred from its name. It likely contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring are two phenyl rings, one of which has a chlorine atom attached .

Scientific Research Applications

  • Corrosion Inhibition

    • 4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole derivatives have been explored for their corrosion inhibition properties. Research utilizing quantum chemical and molecular dynamics simulations demonstrates the effectiveness of these compounds in preventing the corrosion of iron, with theoretical data aligning well with experimental inhibition efficiency results (Kaya et al., 2016).
  • Molecular Docking and Quantum Chemical Calculations

    • These compounds have been subjected to molecular docking and quantum chemical calculations to understand their structural and electronic properties. This includes studies of molecular electrostatic potential, HOMO-LUMO analysis, and Fukui functions, which are integral in predicting biological effects and interactions with different proteins (Viji et al., 2020).
  • Antimicrobial Activity

    • Thiazole derivatives, including those containing the 4-(4-chlorophenyl)-2-phenyl-1,3-thiazole structure, have shown promising antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, displaying varying degrees of efficacy (B'Bhatt & Sharma, 2017).
  • Spectroscopic Analysis and Structural Characterization

    • The spectroscopic identification and structural analysis of these compounds are crucial for understanding their chemical behavior and potential applications. Studies include FT-IR, NMR, and X-ray crystallography, providing detailed insights into their molecular structure (Kerru et al., 2019).
  • Electrochemical Analysis

    • The electrochemical behavior of these thiazole derivatives has been analyzed to assess their potential as corrosion inhibitors. This includes studies on how they interact with metal surfaces and their effectiveness in different corrosive environments (Gong et al., 2019).

properties

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNS/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEQQIVJQWJZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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